4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine
Overview
Description
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Mode of Action
This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known to interact with Cyclin-dependent kinase 2 in humans
Cellular Effects
Derivatives of this compound have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Molecular Mechanism
It is known to interact with Cyclin-dependent kinase 2 in humans
Preparation Methods
The synthesis of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be achieved through various synthetic routes. Another approach includes multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.
Oxidation Reactions: The compound can undergo oxidative coupling reactions, which are commonly used in the synthesis of imidazopyridines.
Cyclization Reactions: The compound can participate in intramolecular cyclizations, forming various heterocyclic structures.
Scientific Research Applications
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs with various biological activities, such as antimicrobial, antitumor, antiviral, and anti-inflammatory properties.
Material Science: Imidazopyridine derivatives are used as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo.
Biological Research: The compound is used in the study of molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be compared with other similar compounds, such as:
Zolpidem: Used to treat insomnia, zolpidem is an imidazo[1,2-a]pyridine derivative with hypnotic effects.
Alpidem: Another imidazo[1,2-a]pyridine derivative, alpidem is used as an anxiolytic drug.
Saripidem: This compound is a sedative and anxiolytic drug, also belonging to the imidazo[1,2-a]pyridine class.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and uniqueness of the imidazo[1,2-a]pyridine scaffold.
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURCICLQQQODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424880 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611239-37-3 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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